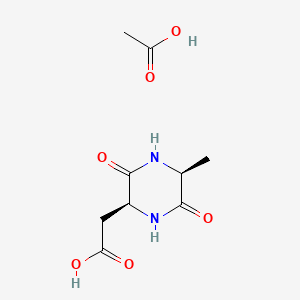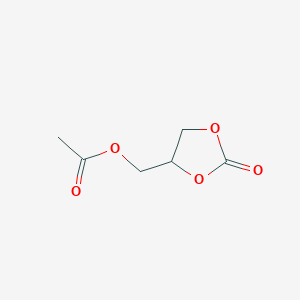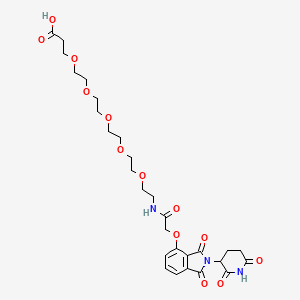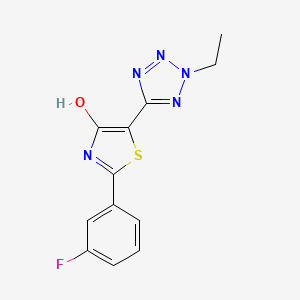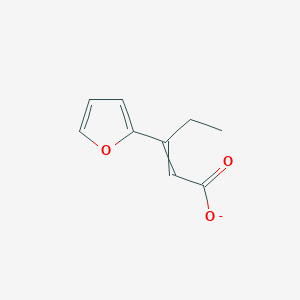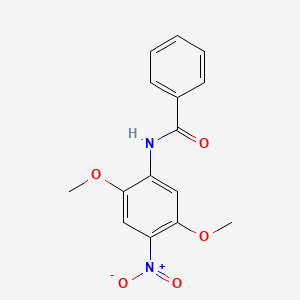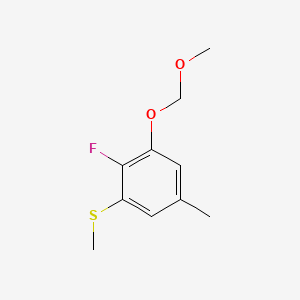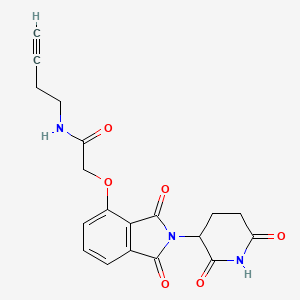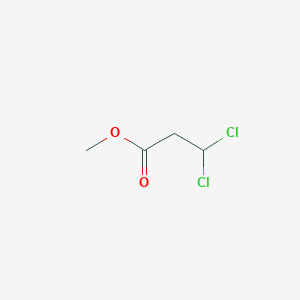
Methyl 3,3-dichloropropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3,3-dichloropropanoate is an organic compound with the molecular formula C4H6Cl2O2. It is a methyl ester derivative of 3,3-dichloropropanoic acid. This compound is known for its use in various chemical reactions and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3,3-dichloropropanoate can be synthesized through the esterification of 3,3-dichloropropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3,3-dichloropropanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Hydrolysis: The ester group can be hydrolyzed to produce 3,3-dichloropropanoic acid and methanol in the presence of a strong acid or base.
Reduction: The compound can be reduced to form 3,3-dichloropropanol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, thiols
Catalysts: Sulfuric acid, hydrochloric acid
Reducing Agents: Lithium aluminum hydride
Major Products Formed
3,3-Dichloropropanoic acid: Formed through hydrolysis
3,3-Dichloropropanol: Formed through reduction
Substituted derivatives: Formed through nucleophilic substitution
Aplicaciones Científicas De Investigación
Methyl 3,3-dichloropropanoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of methyl 3,3-dichloropropanoate involves its interaction with nucleophiles, leading to substitution reactions. The chlorine atoms in the compound are highly reactive and can be replaced by other nucleophiles, resulting in the formation of new chemical bonds. This reactivity makes it a valuable compound in various chemical synthesis processes.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2,3-dichloropropanoate
- Methyl 3,3-dichloropropenoate
- Ethyl 3,3-dichloropropanoate
Uniqueness
Methyl 3,3-dichloropropanoate is unique due to its specific substitution pattern and reactivity. The presence of two chlorine atoms on the same carbon atom makes it highly reactive towards nucleophiles, allowing for a wide range of chemical transformations. This distinguishes it from other similar compounds that may have different substitution patterns or reactivity profiles.
Propiedades
Número CAS |
817-77-6 |
|---|---|
Fórmula molecular |
C4H6Cl2O2 |
Peso molecular |
156.99 g/mol |
Nombre IUPAC |
methyl 3,3-dichloropropanoate |
InChI |
InChI=1S/C4H6Cl2O2/c1-8-4(7)2-3(5)6/h3H,2H2,1H3 |
Clave InChI |
WGVLOKHINHKFDO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


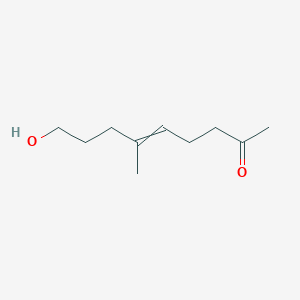
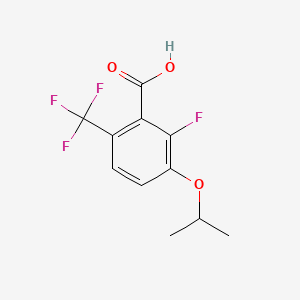


![[1,4]Benzothiazino[2,3-b]phenothiazine](/img/structure/B14760924.png)
